molecular formula C9H9NO B596759 4-Methoxyphenyl-d4-acetonitrile CAS No. 1219798-74-9

4-Methoxyphenyl-d4-acetonitrile

Cat. No. B596759
CAS RN: 1219798-74-9
M. Wt: 151.201
InChI Key: PACGLQCRGWFBJH-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenylacetonitrile, also known as 4-Methoxybenzyl cyanide, is an organic compound used as a building block in organic synthesis . It has a molecular weight of 147.17 and its linear formula is CH3OC6H4CH2CN .


Synthesis Analysis

4-Methoxyphenylacetonitrile has been isolated from the sponge Psammaplysilla purpurea . It has been used as a starting reagent in the synthesis of various compounds such as 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione and α-cyanostilbenes .


Molecular Structure Analysis

The molecular structure of 4-Methoxyphenylacetonitrile can be represented by the SMILES string COC1=CC=C(C=C1)CC#N . This indicates that the molecule consists of a methoxyphenyl group (COC1=CC=C(C=C1)) attached to an acetonitrile group (CC#N).


Physical And Chemical Properties Analysis

4-Methoxyphenylacetonitrile is a light yellow clear liquid . It has a density of 1.085 g/mL at 25 °C and a boiling point of 286-287 °C . The refractive index n20/D is 1.531 (lit.) .

Safety and Hazards

4-Methoxyphenylacetonitrile is classified as harmful if swallowed, inhaled, or absorbed through the skin . It may cause eye, skin, and respiratory tract irritation . The compound is also harmful to aquatic life with long-lasting effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methoxyphenyl-d4-acetonitrile involves the reaction of 4-Methoxyphenyl-d4-acetaldehyde with hydroxylamine hydrochloride followed by dehydration to form the desired product.", "Starting Materials": [ "4-Methoxyphenyl-d4-acetaldehyde", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-Methoxyphenyl-d4-acetaldehyde (1.0 g) in methanol (10 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium acetate (1.5 g).", "Step 2: Heat the reaction mixture at 60°C for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with methanol and dry it under vacuum.", "Step 5: Dissolve the dried precipitate in ethanol (10 mL) and add acetic anhydride (1.0 mL).", "Step 6: Heat the reaction mixture at 60°C for 1 hour.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with ethanol and dry it under vacuum.", "Step 9: Recrystallize the product from ethanol to obtain 4-Methoxyphenyl-d4-acetonitrile as a white solid." ] }

CAS RN

1219798-74-9

Product Name

4-Methoxyphenyl-d4-acetonitrile

Molecular Formula

C9H9NO

Molecular Weight

151.201

IUPAC Name

2-(2,3,5,6-tetradeuterio-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D

InChI Key

PACGLQCRGWFBJH-QFFDRWTDSA-N

SMILES

COC1=CC=C(C=C1)CC#N

synonyms

4-Methoxyphenyl-d4-acetonitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.